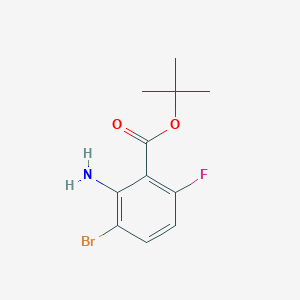

![molecular formula C22H24BrN3O2 B2791346 9-bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline CAS No. 374611-52-6](/img/structure/B2791346.png)

9-bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“9-bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline” is a complex organic compound with the molecular formula C22H24BrN3O2 . It belongs to the class of compounds known as 6H-indolo[2,3-b]quinoxalines . These compounds are similar in stereochemistry to a naturally occurring alkaloid ellipticine, which is a known antitumor agent .

Synthesis Analysis

The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives involves a multi-step protocol starting from isatin . The specific synthesis process for “9-bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline” is not explicitly mentioned in the available literature.Molecular Structure Analysis

The 6H-indolo[2,3-b]quinoxaline is a fused ring structure having two heterocyclic rings (indole and quinoxaline) . The planar structure of this compound aids in the intercalation of DNA, which in turn is responsible for biological activities such as cytotoxicity, antiviral activity, etc .Chemical Reactions Analysis

The chemical reactions involving 6H-indolo[2,3-b]quinoxaline derivatives are predominantly related to their interaction with DNA. They are known to intercalate into the DNA helix, disrupting processes vital for DNA replication .Aplicaciones Científicas De Investigación

Anticancer Properties

Indolo[2,3-b]quinoxalines exhibit promising anticancer activities. In particular, 9-bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline derivatives have been studied for their cytotoxic effects against human cancer cell lines. Researchers have screened these compounds against lung (A-549), cervical (HeLa), and prostate (DU-145) cancer cells. While some derivatives showed moderate cytotoxicity against reproductive organ cell lines, others displayed lower cytotoxicity against different cancer cell types .

Anti-Inflammatory Activity

1,2,3-triazoles, which are incorporated into this compound, have demonstrated anti-inflammatory properties. Combining the pharmacophores of indolo[2,3-b]quinoxaline and 1,2,3-triazole may yield potent anti-inflammatory agents .

Optical Brightening Agents

1,2,3-triazoles have been employed as optical brightening agents. Exploring their combination with indolo[2,3-b]quinoxaline moieties might yield innovative fluorescent materials.

Mecanismo De Acción

Target of Action

The primary targets of 9-bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline are DNA molecules . This compound is known to intercalate into the DNA structure, which can disrupt the normal function of DNA and lead to various biological effects .

Mode of Action

9-Bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline interacts with its targets by intercalating into the DNA structure . This interaction can cause changes in the DNA structure, affecting its ability to replicate and transcribe, which can lead to cell death .

Biochemical Pathways

It is known that the compound’s interaction with dna can disrupt normal cellular processes, leading tocell death . This makes the compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Pharmacokinetics

Similar compounds have been found to exhibit high solubility and stability, which can contribute to their bioavailability .

Result of Action

The result of the action of 9-bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline is the disruption of normal cellular processes, leading to cell death . This is due to the compound’s interaction with DNA, which can affect the DNA’s ability to replicate and transcribe .

Action Environment

The action of 9-bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and efficacy

Direcciones Futuras

The future directions for research on “9-bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline” and other 6H-indolo[2,3-b]quinoxaline derivatives could involve exploring their potential applications in optoelectronic devices . Further studies could also focus on the synthesis of new compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity .

Propiedades

IUPAC Name |

9-bromo-6-ethyl-2,3-dipropoxyindolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24BrN3O2/c1-4-9-27-19-12-16-17(13-20(19)28-10-5-2)25-22-21(24-16)15-11-14(23)7-8-18(15)26(22)6-3/h7-8,11-13H,4-6,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHUXQGKIMPXLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C2C(=C1)N=C3C4=C(C=CC(=C4)Br)N(C3=N2)CC)OCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-bromo-6-ethyl-2,3-dipropoxy-6H-indolo[2,3-b]quinoxaline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7-Methyl-7-azabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2791268.png)

![N-(2,4-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2791271.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-methoxyphenyl)methanone](/img/structure/B2791272.png)

![2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2791274.png)

![1-(3,4-dimethoxyphenyl)-5-methyl-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazole](/img/structure/B2791282.png)

![1-(Chloromethyl)-3-(4-propylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2791286.png)